molecular formula C8F18O2 B3330130 Perfluoro(5-methyl-3,6-dioxanonane) CAS No. 66804-94-2

Perfluoro(5-methyl-3,6-dioxanonane)

Cat. No.: B3330130
CAS No.: 66804-94-2
M. Wt: 470.05 g/mol
InChI Key: JFTQGIOLLLWQSI-UHFFFAOYSA-N
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Description

Classification within Per- and Polyfluoroalkyl Substances (PFAS)

Perfluoro(5-methyl-3,6-dioxanonane) is categorized under the broad umbrella of per- and polyfluoroalkyl substances (PFAS). These are man-made chemicals characterized by a partially or fully fluorinated chain of carbon atoms. The strength of the carbon-fluorine bond imparts exceptional stability and unique properties to these compounds.

Structurally, Perfluoro(5-methyl-3,6-dioxanonane) is a perfluorinated ether. wikipedia.org This classification is due to the presence of ether functional groups (R-O-R') within its molecular structure, where the alkyl groups are perfluorinated. The introduction of ether linkages into a perfluoropolymer chain can provide thermoplastic properties, enabling thermal forming. wikipedia.org This structural feature is a significant technological advantage for creating a variety of chemically resistant materials. The general structure of perfluoroethers makes them analogous to hydrocarbon ethers but with the distinct properties of fluorocarbons. wikipedia.org

The precise chemical structure of Perfluoro(5-methyl-3,6-dioxanonane) is complex, with a nine-carbon backbone equivalent (nonane) that includes two ether oxygen atoms at the 3rd and 6th positions and a methyl group at the 5th position, with all hydrogen atoms on the alkyl chain replaced by fluorine atoms.

In scientific and commercial literature, Perfluoro(5-methyl-3,6-dioxanonane) is identified by several names and designations. Its systematic IUPAC name is 1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,2,2,2-tetrafluoroethoxy)propane. fishersci.compschemicals.com However, it is more commonly referred to by its registered CAS Number, 3330-14-1. lookchem.comchemicalbook.com

In addition to its formal names, it is also known by synonyms such as 2H-Perfluoro-5-methyl-3,6-dioxanonane and is sometimes designated as Fluoroether E2. chemicalbook.com This shorter designation is often used for convenience in technical and research contexts. A related compound, Perfluoro(5-methyl-3,6-dioxanon-1-ene), is used as a comonomer in the production of fluoropolymers. dyfhem.comscbt.com

Historical Context and Emergence as a Research Focus

The broader family of per- and polyfluoroalkyl substances (PFAS) was first developed in the 1930s and 1940s, with their use expanding significantly in the 1950s due to their remarkable resistance to heat, water, and oil. techspray.com While specific historical details on the initial synthesis of Perfluoro(5-methyl-3,6-dioxanonane) are not widely documented, the development of perfluoroethers was part of the ongoing innovation within fluorine chemistry. The initial concerns about the environmental and health impacts of certain PFAS began to emerge in the 1960s and 1970s. techspray.com

Although PFAS have been in production for over half a century, they were not extensively documented in environmental samples until the early 2000s, largely due to previous limitations in analytical capabilities. midwestadvocates.orgitrcweb.orgitrcweb.org The growing awareness of the persistence and potential bioaccumulation of some PFAS has led to increased research into the entire class of compounds, including perfluoroethers like Perfluoro(5-methyl-3,6-dioxanonane). Research trends show a significant increase in studies on perfluorinated compounds from 1990 to 2021, with a focus on their detection and properties. tandfonline.comnih.govresearchgate.net This heightened scientific interest is driven by the need to understand the characteristics of the vast number of PFAS in existence. nih.gov

Broader Research Significance within Fluorine Chemistry

The significance of Perfluoro(5-methyl-3,6-dioxanonane) in fluorine chemistry lies in its specific applications and as a representative of the perfluoroether class. Its high thermal stability and hydrophobic and oleophobic properties make it a subject of interest for various industrial uses. bohrium.com It has been identified for use as a lubricant and preservative, particularly in high-temperature environments, as well as a liquid insulating agent and heat-conducting material.

The study of such perfluoroethers contributes to the broader understanding of structure-property relationships in fluorinated compounds. The introduction of ether linkages and specific side chains, like the methyl group in this compound, allows for the fine-tuning of physical and chemical properties. This tunability is a key area of research in modern fluorine chemistry, aiming to develop new materials with desired performance characteristics for advanced applications.

Chemical and Physical Properties of Perfluoro(5-methyl-3,6-dioxanonane)

PropertyValue
Molecular Formula C8HF17O2
Molecular Weight 452.07 g/mol
CAS Number 3330-14-1
Melting Point -122 °C
Boiling Point 103-105 °C
Density 1.659 g/cm³
Refractive Index 1.3005

Note: The data in this table is compiled from various chemical data sources. fishersci.comchemicalbook.commatrixscientific.comchembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,1,2,2,2-pentafluoroethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O2/c9-1(10,3(12,13)14)6(21,22)27-2(11,4(15,16)17)7(23,24)28-8(25,26)5(18,19)20
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTQGIOLLLWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892446
Record name 5-Trifluoromethylperfluoro-3,6-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66804-94-2
Record name 5-Trifluoromethylperfluoro-3,6-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Formation Mechanisms of Perfluoro 5 Methyl 3,6 Dioxanonane

Laboratory Synthesis Approaches

While Perfluoro(5-methyl-3,6-dioxanonane) is commercially available, indicating established manufacturing processes, detailed laboratory synthesis pathways are not extensively documented in publicly available scientific literature. However, general principles of perfluorinated ether synthesis provide insight into plausible methodologies.

Reported Synthetic Pathways and Reaction Conditions

Specific, peer-reviewed synthetic routes for Perfluoro(5-methyl-3,6-dioxanonane) are not readily found. General synthesis strategies for perfluorinated ethers often involve the direct fluorination of their hydrocarbon analogues. This process typically uses elemental fluorine (F2), often diluted in an inert gas, to replace all carbon-hydrogen bonds with carbon-fluorine bonds. Such reactions are conducted in solvents that are stable to the harsh fluorinating conditions.

Another plausible approach is through electrochemical fluorination (ECF), a common method for producing a wide range of perfluorinated compounds. While not specifically documented for this compound, the electrochemical synthesis of a structurally similar compound, perfluoro-2-bromo-2,5-dimethyl-3,6-dioxanonane, has been described, suggesting the viability of ECF for this class of molecules. ua.edu

Challenges in Laboratory-Scale Production

The synthesis of perfluorinated compounds like Perfluoro(5-methyl-3,6-dioxanonane) presents significant challenges, particularly at the laboratory scale.

Hazardous Reagents : Direct fluorination involves elemental fluorine, which is highly reactive, corrosive, and toxic, requiring specialized handling and equipment.

Reaction Control : Fluorination reactions are extremely exothermic and can be difficult to control, potentially leading to fragmentation of the carbon backbone and the formation of numerous byproducts.

Specialized Equipment : The corrosive nature of reagents and byproducts, such as hydrogen fluoride (B91410), necessitates the use of reactors and apparatus made from resistant materials like nickel alloys or specialized polymers.

Purification : The final product mixture can be complex, containing partially fluorinated intermediates and isomers, making the isolation and purification of the target compound to a high degree of purity a difficult task.

Industrial-Scale Preparation and Process Considerations

Perfluoro(5-methyl-3,6-dioxanonane) is produced on an industrial scale, as evidenced by its availability from multiple chemical suppliers and its use as a solvent and chemical intermediate. cswab.orgepa.gov For instance, it has been used as a solvent in the solution polymerization of ionomers for fuel cell membranes. cswab.org

Industrial production likely employs methodologies similar to laboratory synthesis but adapted for large-scale operations. Key process considerations include:

Thermal Management : Effective heat removal is critical to control the highly exothermic fluorination reactions and prevent runaway reactions or product degradation.

Material Durability : Reactors and associated equipment must be constructed from materials capable of withstanding prolonged exposure to corrosive fluorinating agents and acidic byproducts at high temperatures.

Process Safety : Robust safety protocols are essential to manage the risks associated with handling hazardous materials like elemental fluorine.

Product Purity : Industrial processes must consistently produce the compound at a purity level required for its intended applications, such as a high-purity solvent for polymerization reactions where impurities could interfere with the process.

Formation as a Product of Incomplete Destruction (PID) from Precursor PFAS Compounds

Beyond direct synthesis, Perfluoro(5-methyl-3,6-dioxanonane) can be formed as a byproduct during the high-temperature degradation of other fluorinated substances.

Thermolytic and Oxidative Degradation of Parent PFAS Structures

Perfluoro(5-methyl-3,6-dioxanonane) has been identified as a potential product of incomplete thermal destruction of fluorinated materials. 4cleanair.org High-temperature industrial processes, such as the thermal application of fluoropolymer dispersions onto fabrics or the incineration of PFAS-containing waste, can break down large fluoropolymers into smaller, more volatile compounds. tandfonline.comturi.org The United States Environmental Protection Agency (EPA) includes this compound in its list of target volatile fluorinated compounds (VFCs) to be monitored in emissions from stationary sources, noting that the target list originates from both industrial products and products of incomplete thermal destruction. 4cleanair.org The thermal breakdown of perfluoroalkyl ethers is known to mirror that of fluoropolymers.

Role of Specific PFAS Precursors in Formation

While specific degradation pathways from a single precursor to Perfluoro(5-methyl-3,6-dioxanonane) are complex and not fully elucidated, its detection in industrial emissions points to larger fluorinated polymers as a likely source. tandfonline.com The compound has been listed as a substance for measurement in air emissions from facilities that handle or process fluoropolymers. tandfonline.comepa.gov Its presence in the off-gas from thermal treatment processes suggests it is a stable byproduct formed when larger perfluoroalkoxy (PFA) polymers or other complex PFAS structures are subjected to high temperatures but are not completely mineralized to CO2 and hydrogen fluoride. 4cleanair.orgturi.org

Data Tables

Table 1: Physicochemical Properties of Perfluoro(5-methyl-3,6-dioxanonane)

PropertyValue
CAS Number3330-14-1 tandfonline.com
Molecular FormulaC8HF17O2 tandfonline.com
Molecular Weight452.07 g/mol tandfonline.com
Boiling Point103 - 105 °C tandfonline.com
AppearanceColorless Liquid tandfonline.com
Specific Gravity1.659 g/cm³

Reaction Mechanisms in Thermal Transformation Processes

While specific experimental studies detailing the thermal transformation mechanisms of Perfluoro(5-methyl-3,6-dioxanonane) are not widely available in the public domain, insights can be drawn from computational and experimental studies on structurally similar perfluoroalkyl ether carboxylic acids (PFECAs). The thermal degradation of these compounds is complex and can proceed through several competing pathways, primarily involving the cleavage of C-C, C-F, and C-O bonds.

Computational studies using density functional theory have been employed to understand the bond dissociation energies (BDEs) in PFECAs. These studies indicate that the presence of an ether oxygen atom can influence the strength of adjacent C-F bonds. In the case of some PFECAs, the C-O ether bond closer to an electron-withdrawing carboxyl group has been shown to be weaker and more susceptible to cleavage upon heating acs.org.

The thermal decomposition of PFECAs is understood to be a radical-mediated process. The primary reaction pathways can include:

β-scission: This process can lead to the formation of an acyl fluoride.

F-shifts and F-loss: These reactions can result in the formation of perfluoroalkenes.

O-shifts: This represents another potential intramolecular rearrangement.

For PFECAs, experimental and computational results suggest that the preferential cleavage of a C-O ether bond can lead to the formation of smaller fluorinated compounds like trifluoroacetic acid (TFA) and perfluoropropionic acid acs.orgnih.govnih.govnjit.edu. The subsequent thermal degradation of these smaller fragments can then proceed via C-C bond scission. It is plausible that similar radical-mediated mechanisms, including ether bond cleavage and subsequent rearrangements, would govern the thermal transformation of Perfluoro(5-methyl-3,6-dioxanonane). Upon heating, hazardous decomposition products such as carbon oxides and hydrogen fluoride can be generated.

Derivation from Polymer Degradation Processes

A significant formation pathway for a derivative of Perfluoro(5-methyl-3,6-dioxanonane) is the thermal degradation of specific fluoropolymers. One such polymer is identified as Fluorosam-39, which is the triethoxysilylpropylamide of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid fluorine1.ru. The thermal destruction of this polymer has been studied, revealing that the initial point of degradation is the amide bond, which is considered the weakest point in the macromolecule. This initial cleavage is followed by further decomposition of the polymer backbone.

The primary identified product from the thermal destruction of the polymer of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid triethoxysilylpropylamide is a monohydro-derivative, specifically 2H-heptadecafluoro-5-methyl-3,6-dioxanonane. In addition to this volatile product, a coke residue is also formed during the thermal degradation process. The formation of these products indicates a specific cleavage and rearrangement mechanism initiated at the amide linkage of the polymer side chain.

Table 1: Degradation Products of Fluorosam-39

Precursor Polymer Key Degradation Product Other By-products

Environmental Transformation Pathways Leading to Formation

Perfluoroalkyl ether carboxylic acids (PFECAs) are a class of emerging environmental contaminants that have been used as replacements for legacy per- and polyfluoroalkyl substances (PFAS). Due to their chemical stability, PFECAs are persistent in the environment. However, they can undergo transformation under certain environmental conditions nih.gov. While the environmental degradation of PFECAs is an area of active research, the existing literature primarily focuses on their persistence and the formation of other degradation products, without specifically identifying Perfluoro(5-methyl-3,6-dioxanonane) as a resulting compound.

Studies have shown that the degradation of PFECAs can be initiated by processes such as reductive defluorination by hydrated electrons researchgate.netacs.orgnih.gov. The presence of ether oxygen atoms in the carbon chain distinguishes the degradation behavior of PFECAs from that of traditional perfluorocarboxylic acids.

Mechanistic studies on the degradation of PFECAs provide a framework for understanding their environmental fate. The degradation pathways are significantly influenced by the ether structure within the molecule. Key mechanistic insights include:

Influence of Ether Oxygen: The ether oxygen atoms can increase the bond dissociation energy of the C-F bonds on adjacent carbon atoms. This can make reductive defluorination at these positions more difficult compared to analogous positions in perfluorinated alkyl chains without ether linkages researchgate.netacs.orgnih.gov.

Cleavage of C-O Bonds: A significant degradation pathway for PFECAs involves the cleavage of the ether C-O bonds. This cleavage can lead to the formation of unstable perfluoroalcohols, which can then undergo further reactions, such as HF elimination and hydrolysis, to form shorter-chain carboxylic acids researchgate.netacs.orgnih.gov.

Role of Molecular Structure: The rate and extent of PFECA degradation are dependent on factors such as the degree of branching and the length of the oxygen-segregated fluoroalkyl moieties researchgate.netacs.orgnih.gov.

While these mechanistic principles govern the transformation of PFECAs in the environment, the specific formation of Perfluoro(5-methyl-3,6-dioxanonane) as a degradation product has not been explicitly reported in the reviewed scientific literature. Environmental transformation pathways are complex and can lead to a multitude of products, and further research is needed to identify all possible degradation products of the diverse range of PFECAs present in the environment nih.gov.

Table 2: General Degradation Pathways of PFECAs

Degradation Pathway Key Mechanistic Step Potential Products
Reductive Defluorination Cleavage of C-F bonds and replacement with C-H bonds. H/F-exchanged polyfluorinated products.
Ether Bond Cleavage Cleavage of C-O bonds within the ether linkage. Unstable perfluoroalcohols, shorter-chain PFCAs.

Environmental Occurrence and Spatiotemporal Distribution of Perfluoro 5 Methyl 3,6 Dioxanonane

Detection in Atmospheric Environments

Perfluoro(5-methyl-3,6-dioxanonane), particularly its variant 2H-Perfluoro-5-methyl-3,6-dioxanonane, has been identified as a compound of interest in atmospheric emissions, primarily from industrial sources. Its volatility suggests a potential for atmospheric transport. thermofisher.com

Regulatory and testing frameworks in the United States have identified Perfluoro(5-methyl-3,6-dioxanonane) as a relevant analyte in the monitoring of air emissions from industrial facilities. The U.S. Environmental Protection Agency (EPA) includes 2H-Perfluoro-5-methyl-3,6-dioxanonane (CAS No. 3330-14-1) in its Other Test Method 50 (OTM-50), a method for sampling and analyzing volatile fluorinated compounds from stationary sources. epa.govmarkes.comepa.gov This inclusion signifies its potential presence in the emissions of facilities that manufacture or use fluorochemicals.

Several state and federal documents list this compound as a toxic air pollutant or a substance requiring reporting in air emissions inventories. For instance, an air permit application for the Chemours Fayetteville Works facility in North Carolina lists 2H-perfluoro(5-methyl-3,6-dioxanonane as a potential emission. nc.gov Similarly, the Minnesota Pollution Control Agency has identified it as a pollutant for which facilities will be required to report in the state's air toxics emissions inventory. pca.state.mn.uspca.state.mn.us A final test report for an emissions characterization study also lists the compound as a target analyte. dtic.mil

Table 1: Documents Referencing Perfluoro(5-methyl-3,6-dioxanonane) in Stationary Source Air Emissions
Document/AgencyContextCompound Name ListedCAS NumberReference
U.S. EPATarget analyte in Other Test Method 50 (OTM-50) for stationary source emissions.2H-Perfluoro-5-methyl-3,6-dioxanonane3330-14-1 epa.govepa.gov
NC DEQ / ChemoursListed as a toxic air pollutant in air permit application for the Fayetteville Works facility.2H-perfluoro(5-methyl-3,6-dioxanonane)3330-14-1 nc.gov
Minnesota Pollution Control AgencyPollutant requiring reporting in air toxics emissions inventory.2H-Perfluoro-5-methyl-3,6-dioxanonane3330-14-1 pca.state.mn.uspca.state.mn.us
Emissions Measurement Methods Development ReportTarget analyte in an emissions characterization study.2H-(Perfluoro-5-methyl-3,6-dioxanonane)3330-14-1 dtic.mil

Direct quantitative data on the concentration of Perfluoro(5-methyl-3,6-dioxanonane) in ambient air is not widely available in the reviewed literature. However, its inclusion as a target compound for stationary source emissions testing suggests a potential for its release into the surrounding atmosphere. markes.com The presence of other, related PFAS compounds, such as GenX, in rainwater and surface water at significant distances from manufacturing facilities has been used to infer an atmospheric deposition pathway, a mechanism that could also apply to Perfluoro(5-methyl-3,6-dioxanonane). cswab.org

Specific studies modeling the long-range atmospheric transport of Perfluoro(5-methyl-3,6-dioxanonane) have not been identified. However, its physicochemical properties provide insight into its potential behavior. Safety data sheets indicate that the compound is volatile. thermofisher.com High volatility, combined with the inherent chemical stability of the carbon-fluorine bonds characteristic of PFAS, suggests a potential for the compound to persist in the atmosphere and undergo long-range transport away from its sources. thermofisher.comnih.gov

Detection in Terrestrial Matrices

Presence in Soil Samples

Specific studies documenting the presence and concentration levels of Perfluoro(5-methyl-3,6-dioxanonane) in soil samples could not be identified.

Occurrence in Sediments

Research detailing the occurrence and concentration of Perfluoro(5-methyl-3,6-dioxanonane) in sediments is not publicly available.

Spatial and Temporal Variability in Environmental Concentrations

Without foundational data on its presence in different environmental media, an analysis of the spatial and temporal variability of Perfluoro(5-methyl-3,6-dioxanonane) concentrations is not possible.

Source Apportionment and Emission Inventories

Industrial Contributions and Point Sources

While it is known to be a commercially produced chemical, specific industrial point sources and detailed emission inventories for Perfluoro(5-methyl-3,6-dioxanonane) are not documented in the available literature.

Lack of Publicly Available Data on the from Diffuse and Non-Point Sources

Despite a comprehensive search for scientific literature and environmental data, there is a notable absence of publicly available information regarding the environmental occurrence, spatiotemporal distribution, and diffuse or non-point source emissions of the chemical compound Perfluoro(5-methyl-3,6-dioxanonane). Extensive searches of scientific databases and environmental agency reports did not yield any specific studies, research findings, or data tables related to the monitoring of this particular substance in environmental media such as water, soil, or air from diffuse sources.

Diffuse, or non-point, source pollution occurs when contaminants are introduced into the environment over a wide area, without a single, identifiable point of origin. Common examples include agricultural runoff, urban stormwater drainage, and atmospheric deposition. These sources are significant pathways for the environmental distribution of many persistent chemical compounds.

However, in the case of Perfluoro(5-methyl-3,6-dioxanonane), the scientific community has not published research that specifically investigates its release from such sources or its subsequent fate and transport in the environment. While there is a growing body of research on the broader class of per- and polyfluoroalkyl substances (PFAS), and more specifically on per- and polyfluoroalkyl ether acids (PFEAs), this research has not yet extended to include detailed studies on Perfluoro(5-methyl-3,6-dioxanonane).

Consequently, there are no detailed research findings or data tables to present on its concentration in various environmental compartments, nor are there any documented spatiotemporal trends that would describe how its presence may have changed over time and across different geographical locations due to diffuse emissions. The lack of data precludes any detailed discussion on the specific mechanisms of its release from non-point sources and its subsequent environmental distribution.

It is important to note that the absence of data does not necessarily mean the absence of the compound in the environment. It may indicate that Perfluoro(5-methyl-3,6-dioxanonane) has not been a priority for environmental monitoring programs to date, or that analytical methods for its detection in complex environmental matrices are not yet widely established or applied in broad environmental surveys.

Future environmental research and monitoring initiatives may include Perfluoro(5-methyl-3,6-dioxanonane) and other specific PFEAs, which would then provide the necessary data to assess their environmental occurrence and the significance of diffuse and non-point source emissions. Until such research is conducted and published, a scientifically accurate article on this specific topic cannot be generated.

Advanced Analytical Methodologies for Perfluoro 5 Methyl 3,6 Dioxanonane

Overview of Targeted and Non-Targeted Analytical Strategies

The detection of emerging PFAS like Perfluoro(5-methyl-3,6-dioxanonane) relies on two primary analytical approaches: targeted and non-targeted screening.

Targeted analysis is a quantitative method focused on identifying and measuring specific, known PFAS compounds. plasticsengineering.org This approach utilizes reference standards of the target analytes, enhancing accuracy and sensitivity. plasticsengineering.org For targeted analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common and powerful technique, capable of reaching detection limits in the parts-per-trillion range for many PFAS. plasticsengineering.orgmdpi.com Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for volatile PFAS compounds. plasticsengineering.orgnih.gov However, a significant limitation of targeted analysis is that it can only detect the compounds for which standards are available, potentially missing a large fraction of unidentified PFAS present in a sample. plasticsengineering.orgnih.gov

Non-targeted analysis (NTA) , or suspect screening, offers a more comprehensive approach to identify a wider range of PFAS in a sample without pre-selecting specific analytes. diva-portal.orgnih.gov This is particularly valuable for discovering novel or emerging PFAS, like perfluorinated ethers. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) is the cornerstone of NTA, enabling the identification of unknown compounds based on accurate mass measurements, isotopic patterns, and fragmentation data. nih.govnih.govdiva-portal.org By searching for characteristic mass defects or fragment ions associated with fluorinated compounds, researchers can tentatively identify new PFAS. nih.govacs.org While powerful for discovery, accurate quantification in NTA is challenging due to the lack of authentic standards, often relying on semi-quantification using structurally similar compounds. researchgate.net

Analytical StrategyDescriptionAdvantagesLimitationsKey Technologies
Targeted Analysis Quantifies specific, known PFAS compounds.High sensitivity, precision, and accuracy. plasticsengineering.orgresearchgate.netLimited to pre-selected analytes; requires reference standards. plasticsengineering.orgnih.govLC-MS/MS, GC-MS plasticsengineering.org
Non-Targeted Analysis (NTA) Screens for a broad range of known and unknown PFAS.Comprehensive sample characterization; discovery of new/emerging PFAS. diva-portal.orgnih.govOften semi-quantitative; complex data analysis. researchgate.netHigh-Resolution Mass Spectrometry (HRMS) nih.govdiva-portal.org

Sample Collection Techniques for Volatile Fluorinated Compounds

As a volatile fluorinated compound, the accurate measurement of Perfluoro(5-methyl-3,6-dioxanonane) in the atmosphere and other environmental matrices requires specialized sample collection techniques to prevent loss and ensure sample integrity.

Canister-Based Atmospheric Sampling

Canister-based sampling is a well-established method for collecting volatile organic compounds (VOCs) from the air. This technique involves collecting whole air samples in stainless steel canisters with passivated internal surfaces to minimize analyte adsorption. nih.gov The canisters are evacuated before sampling and can be filled using either subatmospheric pressure or pressurized techniques. nih.gov This method is suitable for a wide range of volatile compounds, including PFAS, and is referenced in U.S. EPA methods like TO-14A and TO-15. diva-portal.org

Key features of canister sampling include the ability to collect time-integrated samples using flow rate regulators. nih.gov For analysis, a portion of the air sample is drawn from the canister, concentrated on a trap, and then thermally desorbed for analysis by GC-MS. nih.gov

Passive Sampling Methodologies

Passive air sampling offers a simpler, cost-effective alternative to active sampling for long-term monitoring of airborne pollutants. diva-portal.org These samplers collect contaminants via diffusion onto a sorbent material without the need for a pump. Various passive samplers have been developed for PFAS, including those using polyurethane foam (PUF), XAD resins, and activated carbon. nih.govdiva-portal.org

Passive samplers can be deployed for extended periods, providing a time-weighted average concentration of the target analytes. diva-portal.org For volatile PFAS like fluorotelomer alcohols (FTOHs), which are structurally related to perfluorinated ethers, passive samplers have proven effective. diva-portal.org The choice of sorbent material is critical and can influence the types of PFAS captured. diva-portal.org

Extraction and Preparation from Aqueous and Solid Matrices

Detecting Perfluoro(5-methyl-3,6-dioxanonane) in water, soil, or biological tissues requires efficient extraction and cleanup steps to isolate the analyte from the complex sample matrix.

Aqueous Matrices: For water samples, solid-phase extraction (SPE) is the most common technique. mdpi.comfrontiersin.org The water sample is passed through a cartridge containing a sorbent material, such as Oasis WAX (Weak Anion Exchange) or HLB (Hydrophilic-Lipophilic Balanced), which retains the PFAS. mdpi.comfrontiersin.org The retained compounds are then eluted with a solvent, concentrated, and analyzed.

Solid Matrices: The extraction of PFAS from solid samples like soil, sediment, and tissues is more complex. Accelerated solvent extraction (ASE) and ultrasonic extraction are common methods. mdpi.comresearchgate.net Methanol (B129727) is a frequently used solvent, sometimes modified with a weak base like ammonium (B1175870) hydroxide (B78521) to improve the extraction of acidic PFAS. nih.gov Following extraction, the extract often requires a cleanup step using SPE to remove interfering substances from the matrix. nih.govresearchgate.net

MatrixPrimary Extraction/Collection MethodKey Considerations
Air (Volatile) Canister-Based SamplingPassivated canisters are essential to prevent analyte loss. nih.gov
Air (Volatile) Passive Air SamplingProvides time-weighted average concentrations; sorbent choice is crucial. diva-portal.org
Water Solid-Phase Extraction (SPE)Sorbent type (e.g., WAX, HLB) affects recovery of different PFAS. mdpi.comfrontiersin.org
Soil/Sediment Accelerated Solvent Extraction (ASE) / SonicationRequires a solvent like methanol, often followed by SPE cleanup. mdpi.comresearchgate.net
Biota/Tissues Solvent Extraction (e.g., Methanol, MTBE) / SonicationComplex matrices necessitate rigorous cleanup steps (e.g., dSPE, SPE). nih.gov

Chromatographic Separation Techniques

Chromatography is essential for separating complex mixtures of PFAS before detection by mass spectrometry. For a volatile compound like Perfluoro(5-methyl-3,6-dioxanonane), gas chromatography is the most appropriate separation technique.

Gas Chromatography (GC) Optimization for Volatile Perfluorinated Ethers

Gas chromatography is well-suited for the analysis of neutral, volatile, and semi-volatile PFAS, including perfluorinated ethers. plasticsengineering.orgnih.gov The optimization of GC methods is critical for achieving good separation and sensitivity.

Column Selection: The choice of the GC column's stationary phase is crucial. While nonpolar columns are often used, specialized stationary phases, such as those based on polyperfluoroalkyl ether, have been developed for the specific separation of fluorinated compounds. youtube.com

Injection and Detection: Techniques like thermal desorption are used to introduce samples from air canisters onto the GC system. nih.gov For detection, mass spectrometry (MS) is the standard, providing both identification and quantification. Electron ionization (EI) is a common ionization technique, though chemical ionization (CI) can sometimes offer enhanced sensitivity or different fragmentation patterns that aid in identification. nih.gov High-resolution mass spectrometry coupled with GC can provide highly accurate mass data, which is invaluable for identifying unknown or emerging compounds in non-targeted analyses. diva-portal.org

Recent studies have demonstrated that GC-MS can be used to analyze a variety of volatile PFAS, including FTOHs and even some perfluoroether carboxylic acids (PFECAs) without derivatization, highlighting the versatility of modern GC techniques. msu.edu

Quality Assurance and Quality Control (QA/QC) in Analysis

Method Detection Limits (MDL) and Quantification Limits (PQL)

The ability to detect and reliably quantify Perfluoro(5-methyl-3,6-dioxanonane) at low concentrations is a key aspect of its analytical methodology. The Method Detection Limit (MDL) represents the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Practical Quantification Limit (PQL), often referred to as the Quantitative Reporting Limit (QRL), is the lowest concentration that can be consistently determined with acceptable precision and accuracy during routine laboratory operating conditions. epa.gov

In a pre-concentration/gas chromatography-mass spectrometry method developed for the analysis of 30 volatile PFAS, including Perfluoro(5-methyl-3,6-dioxanonane), the method detection limit was reported to be lower than 0.01 nmol/mol. nutechinst.com The QRL is typically based on the concentration of the lowest calibration standard used for a given target compound and can be influenced by factors such as sample size and dilution. epa.gov

Table 1: Detection and Quantification Limits for Volatile PFAS Analysis

ParameterReported ValueMethod Reference
Method Detection Limit (MDL)< 0.01 nmol/molPre-concentration/GC-MS nutechinst.com
Quantitative Reporting Limit (QRL)Varies (based on lowest calibration standard)OTM-50 epa.gov

Calibration Standards and Response Factor Stability

Accurate quantification of Perfluoro(5-methyl-3,6-dioxanonane) relies on the use of well-defined calibration standards and the stability of the instrument's response. nutechinst.com Calibration curves are typically established by analyzing a series of standard gases at varying concentrations. nutechinst.com For instance, a calibration curve for volatile PFAS can be established over a range from 0.0625 nmol/mol to 5 nmol/mol. nutechinst.com

The stability of the analytical response is evaluated using the relative response factor (RRF). nutechinst.com For a calibration curve to be considered acceptable, the relative standard deviation (RSD) of the RRFs across the calibration points should be less than or equal to 30%. nutechinst.com For Perfluoro(5-methyl-3,6-dioxanonane), which is often analyzed with other volatile PFAS, the internal standard method is applied, using a compound like chlorobenzene-d5. nutechinst.com

The stability of Perfluoro(5-methyl-3,6-dioxanonane) in solvents used to prepare standards is also critical. A study on the stability of various per- and polyfluoroalkyl substances (PFAS) found that Perfluoro(5-methyl-3,6-dioxanonane) (referred to as Fluoroether E2) showed no measurable degradation in methanol or isopropyl alcohol (IPA) after approximately 30 days. nih.gov This stability is essential for maintaining the integrity of calibration standards over time. nih.gov

Table 2: Calibration Criteria for Perfluoro(5-methyl-3,6-dioxanonane) Analysis

ParameterSpecificationMethod Reference
Calibration MethodInternal Standard (IS)Pre-concentration/GC-MS nutechinst.com
Internal Standard ExampleChlorobenzene-d5Pre-concentration/GC-MS nutechinst.com
RRF Stability (RSD%)≤ 30%Pre-concentration/GC-MS nutechinst.com
Solvent StabilityStable for ~30 days in Methanol & IPAPFAS Stability Study nih.gov

Inter-laboratory Validation Studies

Inter-laboratory validation studies are essential for establishing the robustness and reproducibility of an analytical method. For emerging contaminants like Perfluoro(5-methyl-3,6-dioxanonane), these studies help ensure that different laboratories can achieve comparable and reliable results. While specific inter-laboratory data for this individual compound is not widely published, the methods used for its analysis, such as OTM-50, are performance-based and developed to encourage consistent application across different facilities and laboratories. restek.com The development of standardized methods for volatile PFAS is an ongoing process, and the data from such methods are crucial for understanding their release into the environment. epa.gov A study on PFAS stability in various solvents was conducted to support such analytical efforts, determining the stability of 21 different PFAS, including Perfluoro(5-methyl-3,6-dioxanonane), in six different solvents. nih.gov The results from this study, showing the compound's stability, are foundational for ensuring that analytical standards are consistent across different labs. nih.gov

Addressing Analytical Challenges

The analysis of Perfluoro(5-methyl-3,6-dioxanonane), particularly from stationary source emissions, presents several analytical challenges that must be addressed to ensure data quality. markes.com

Interference from High Humidity Matrices

High humidity in gas samples is a significant challenge for the analysis of volatile fluorinated compounds. markes.com The presence of water can co-elute with analytes, affecting their response, causing peak broadening, and shifting retention times. epa.gov In systems that use sub-zero temperatures for trapping analytes, high moisture can lead to ice formation, which harms reproducibility and can damage the analytical system. markes.com The sensitivity of the instrument can also be negatively impacted by high relative humidity. rsc.org To mitigate this, specialized water management modules, such as the Kori-xr, can be employed to remove residual water from the sample before it enters the analytical system, thereby preventing its negative effects on the results. markes.com

Mitigation of Carbon Dioxide Co-elution and Interference

Samples from stationary sources can contain high concentrations of carbon dioxide (CO2), sometimes up to 15%. epa.govmarkes.com This high level of CO2 can co-elute with target analytes, causing chromatographic interference and leading to analytical bias. epa.govmarkes.com While diluting the sample can lower the CO2 concentration, this approach alone is often insufficient. markes.com A more effective strategy involves purging the analytical system's focusing trap at a slightly elevated temperature after sample collection but before the main desorption step. markes.com This purge step significantly reduces the amount of CO2, preventing interference with key species and enabling accurate quantification. markes.com

Strategies for Analyzing Highly Volatile Components

Perfluoro(5-methyl-3,6-dioxanonane) is part of a group of incredibly volatile compounds that require specialized analytical configurations. markes.com Standard analytical systems may not be suitable for reliably trapping and analyzing these species. markes.com The analysis of highly volatile PFAS, some with extremely low boiling points, is a recognized challenge in methods like OTM-50. nutechinst.com Effective analysis requires a pre-concentration system capable of efficiently capturing these volatile components. nutechinst.com The use of passivated stainless-steel canisters for sample collection is a key part of the methodology, ensuring that the volatile compounds are contained without reacting with the container walls before analysis by GC-MS. restek.comepa.gov

Environmental Fate and Transport Dynamics of Perfluoro 5 Methyl 3,6 Dioxanonane

Atmospheric Transport and Deposition Mechanisms

The atmosphere is a critical pathway for the global distribution of many PFAS. researchgate.net Volatile and semi-volatile PFAS can undergo long-range atmospheric transport, leading to their presence in remote environments far from direct sources. researchgate.netmemberclicks.net

Air-Surface Exchange Processes

The exchange of PFAS between the atmosphere and surfaces is governed by wet and dry deposition. Research on PFECAs in Wilmington, NC, demonstrated that these compounds are present in both wet and dry deposition. unc.edu The study estimated the total annual flux for six PFAS, including some PFECAs, to be significantly higher for wet deposition (30 μg m⁻²) compared to dry deposition (1.4 μg m⁻²), indicating that rainfall is a more efficient mechanism for removing these substances from the atmosphere. unc.edu The data also suggested a rainout/washout effect, implying that the incorporation of these PFAS into rainwater occurs on a relatively local scale. unc.edu

Interactive Data Table: Atmospheric Deposition of select PFAS

Deposition TypeTotal Concentration Range (ng L⁻¹)Total Flux Range (ng m⁻² day⁻¹)Estimated Annual Flux (μg m⁻²)
Wet Deposition< MQL - 110-30
Dry Deposition-0.3 - 291.4
Data from a study on six PFAS compounds, including PFECAs, in Wilmington, NC. unc.edu MQL = Method Quantification Limit.

Long-Range Atmospheric Transport Modeling

Modeling studies are essential tools for predicting the long-range transport of atmospheric pollutants. memberclicks.netunivie.ac.atresearchgate.netcopernicus.org For PFAS, models like AERMOD, CMAQ, and CAMx can be used to estimate their movement and deposition. aecom.com While specific modeling data for Perfluoro(5-methyl-3,6-dioxanonane) is not available, studies on other PFAS, such as GenX (a PFECA), indicate significant potential for atmospheric transport. aecom.comnih.gov The models consider factors like emissions, chemical transformations, and deposition processes to simulate the distribution of these compounds. researchgate.netcopernicus.org The output of these models can help in assessing the potential for contamination in areas distant from the original source. For example, the detection of various PFAS in remote locations like the Arctic is consistent with model predictions of long-range atmospheric transport. researchgate.net

Hydrolysis and Aquatic Stability

Perfluoroalkyl substances are generally resistant to hydrolysis under typical environmental pH conditions due to the strength of the carbon-fluorine bond. nih.gov For PFECAs, the presence of an ether linkage introduces a potential point of cleavage. However, studies on the degradation of PFECAs suggest that the ether oxygen atoms can actually increase the bond dissociation energy of the C-F bonds on adjacent fluorocarbon moieties, making them more resistant to certain degradation pathways. researchgate.netacs.orgnih.gov While some polyfluoroalkyl ether acids can undergo hydrolysis, many perfluorinated ether acids are expected to be stable in aquatic environments. researchgate.netnih.gov Research on the hydrolysis of FTOH precursors shows that while certain bonds can be broken under specific conditions, the perfluorinated parts of the molecules tend to remain intact. researchgate.net

Photolytic Degradation Processes

Direct photolysis of PFAS in the environment is generally a slow process. nih.gov However, the presence of photosensitizing substances or the use of high-energy ultraviolet light can enhance degradation. nih.govanourishingharvest.comosti.gov For PFECAs, the degradation mechanism can be complex. Studies on the degradation of PFECAs by hydrated electrons, which can be generated by UV light, show that cleavage of the C-O ether bond can be a significant degradation pathway. researchgate.netacs.orgnih.gov This cleavage can lead to the formation of unstable perfluoroalcohols that can further degrade. researchgate.netacs.orgnih.gov The structure of the PFECA, including branching and the length of the fluoroalkyl chains, influences the rate and extent of degradation. researchgate.netacs.orgnih.gov For instance, branched PFECAs may have a higher tendency for H/F exchange, leading to lower defluorination percentages compared to linear counterparts. researchgate.netacs.orgnih.gov

Bioaccumulation Potential in Non-Human Organisms

The bioaccumulation of PFAS is a significant concern due to their persistence. While long-chain PFAS are known to bioaccumulate, the potential for short-chain PFAS and PFECAs is an active area of research. oaepublish.com Studies have shown that short-chain PFAS are generally less bioaccumulative than their long-chain counterparts. nih.gov However, they are also more mobile in the environment, which can lead to widespread exposure. nih.govanourishingharvest.com

Research on freshwater benthic macroinvertebrates, such as worms, mussels, and snails, has shown that these organisms can accumulate PFAS from sediment. researchgate.netosti.govnih.gov In one study, worms (Lumbriculus variegatus) showed significantly higher bioaccumulation of various PFAS compared to mussels and snails. nih.gov The bioaccumulation factors (BAFs) and biota-sediment accumulation factors (BSAFs) were one to two orders of magnitude higher in worms. nih.gov The study also found that increasing the organic carbon content of the sediment decreased the bioaccumulation of PFAS in these organisms. nih.gov

In estuarine food webs, PFECAs have been detected in various organisms. researchgate.net One study found that long-chain PFECAs had the potential to biomagnify, while a short-chain PFECA underwent biodilution. researchgate.net Another study on invertebrates and a rooting macrophyte showed that many PFAS have a high bioaccumulation potential, with some degradable precursors showing increased bioaccumulation in the presence of bioturbating worms. nih.gov

Interactive Data Table: Bioaccumulation of Select PFAS in Benthic Macroinvertebrates

OrganismPFAS AnalyteBioaccumulation Factor (BAF)Biota-Sediment Accumulation Factor (BSAF)
Worms (L. variegatus)8:2 FTSHighest among 14 PFASHighest among 14 PFAS
Mussels (E. complanata)Various PFASLower than wormsLower than worms
Snails (P. acuta)Various PFASLower than wormsLower than worms
Data from a microcosm study with spiked synthetic sediment. nih.gov 8:2 FTS = 8:2 fluorotelomer sulfonic acid.

Sorption and Mobility in Soil and Sediment

The sorption of PFAS to soil and sediment is a key process influencing their mobility in the environment. Generally, long-chain PFAS tend to sorb more strongly to sediment and soil organic carbon than short-chain PFAS. researchgate.netnih.govresearchgate.net This means that short-chain compounds, including many PFECAs, are expected to be more mobile in soil and have a higher potential to leach into groundwater. nih.govanourishingharvest.com

Studies on the sorption of various PFAS to coastal sediments found that the sorption coefficients (Kd) were strongly correlated with the organic carbon content of the sediment. nih.govresearchgate.net For example, the median Kd value for PFOS was significantly higher than for PFOA and PFHxS, indicating stronger sorption. nih.govresearchgate.net The sorption of some PFAS can also be partially irreversible. researchgate.netsigmaaldrich.com

Interactions with Environmental Biota (excluding direct toxic effects)

The interaction of Perfluoro(5-methyl-3,6-dioxanonane) with environmental biota is an area of increasing scientific scrutiny, primarily centered on its potential for bioaccumulation. Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium.

For Perfluoro(5-methyl-3,6-dioxanonane), some sources suggest it may have the potential to bioaccumulate thermofisher.com. However, other sources state there is no information available on its bioaccumulation or accumulation fishersci.com. One safety data sheet notes that as a perfluorinated alkane (PFA), it is a "forever chemical" that breaks down slowly over time, and its bioaccumulative potential is under investigation windows.net.

Quantitative data on the bioconcentration factor (BCF), a key metric for assessing bioaccumulation potential, is available from some studies. The BCF is the ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding environment (typically water) at equilibrium. A higher BCF value indicates a greater potential for the chemical to accumulate in living organisms.

Bioconcentration Factor (BCF) Data for Perfluoro(5-methyl-3,6-dioxanonane)
ParameterValueReference
Bioconcentration Factor (BCF)1699 epa.gov
Log BCF3.23 epa.gov

The provided Log BCF value of 3.23 suggests a significant potential for this compound to accumulate in aquatic organisms. This level of bioconcentration is a concern as it can lead to the transfer and magnification of the compound through the food web.

Persistence in Environmental Compartments

The persistence of Perfluoro(5-methyl-3,6-dioxanonane) in the environment is a defining characteristic, largely attributable to the strength of its carbon-fluorine bonds. These bonds are exceptionally stable, rendering the molecule highly resistant to various degradation processes nutechinst.com.

While some safety data sheets suggest that its persistence is unlikely due to its immiscibility with water thermofisher.comfishersci.com, a broader range of scientific literature and regulatory assessments classify it as a persistent substance pca.state.mn.us. Its inclusion in the US Environmental Protection Agency's (EPA) National PFAS Testing Strategy underscores concerns about its longevity in the environment epa.gov.

Research has demonstrated the high stability of 2H-perfluoro-5-methyl-3,6-dioxanonane in various solvents, which serves as an indicator of its chemical inertness. A study on the stability of per- and polyfluoroalkyl substances (PFAS) found that this compound exhibited minimal degradation over approximately 30 days at room temperature in several common solvents nih.gov.

Stability of Perfluoro(5-methyl-3,6-dioxanonane) in Various Solvents over ~30 Days
SolventPercent RecoveryReference
Deionized Water92–104% nih.gov
Methanol (B129727)96–103% nih.gov
Acetonitrile (ACN)96–106% nih.gov
Acetone95–105% nih.gov
Dimethyl Sulfoxide (DMSO)93–104% nih.gov
Isopropyl Alcohol (IPA)102–108% nih.gov

The compound's mobility in the environment is influenced by its physical properties. It is described as being volatile, which suggests it can be transported over long distances in the atmosphere thermofisher.comfishersci.com. Conversely, its low water solubility and the fact that it is denser than water mean that it is not likely to be mobile in aquatic systems and that spillage is unlikely to penetrate soil deeply thermofisher.comfishersci.com.

Furthermore, Perfluoro(5-methyl-3,6-dioxanonane) is considered to be not readily biodegradable and is resistant to hydrolysis windows.netgoogleapis.com. This resistance to biological and chemical breakdown contributes significantly to its long-term presence in various environmental compartments.

Summary of Persistence Characteristics
Degradation PathwayPersistence CharacteristicReference
BiodegradationNot readily biodegradable windows.net
HydrolysisResistant googleapis.com
Alkaline DegradationResistant chemicalbook.com
PhotolysisResistant due to stable C-F bonds nutechinst.com

Regulatory and Policy Frameworks for Perfluoro 5 Methyl 3,6 Dioxanonane

The regulatory landscape surrounding per- and polyfluoroalkyl substances (PFAS) is rapidly evolving, driven by growing concerns over their persistence, bioaccumulation, and potential health effects. As a member of the expansive PFAS family, Perfluoro(5-methyl-3,6-dioxanonane) is subject to an increasing number of monitoring and control frameworks. This section details the specific regulatory and policy contexts relevant to this compound.

Advanced Research Perspectives and Future Directions

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The accurate detection and quantification of Perfluoro(5-methyl-3,6-dioxanonane) in various environmental matrices is fundamental to understanding its prevalence and fate. While traditional methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for PFAS analysis, future research is geared towards developing more sensitive, specific, and rapid analytical techniques. dntb.gov.uabohrium.com

A significant challenge lies in the sheer number and diversity of PFAS, including numerous perfluoroether compounds. nih.gov This necessitates the development of non-targeted and suspect screening approaches using high-resolution mass spectrometry (HRMS) to identify novel and emerging ether-PFAS, such as Perfluoro(5-methyl-3,6-dioxanonane) and its potential degradation products, for which analytical standards may not be available. nih.gov

Future advancements are expected in the following areas:

Improved Sample Preparation: Innovations in solid-phase extraction (SPE) materials and other sample preparation techniques are crucial for enhancing the recovery of ether-PFAS from complex matrices like soil, sediment, and biological tissues. researchgate.net

Direct Injection Techniques: Methods that minimize sample handling, such as direct injection analysis, can reduce the risk of contamination and improve throughput. ebcne.org

Field-Deployable Sensors: The development of portable and real-time sensors for on-site screening of PFAS would enable rapid identification of contaminated areas and inform immediate response actions. mdpi.com

Table 1: Comparison of Current and Emerging Analytical Techniques for Ether-PFAS

TechniquePrincipleAdvantagesChallenges for Perfluoro(5-methyl-3,6-dioxanonane)
LC-MS/MS Chromatographic separation followed by mass-based detection. bohrium.comHigh sensitivity and specificity for targeted analytes. bohrium.comRequires analytical standards, which may not be available for novel compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for identification of unknown compounds. nih.govEnables non-targeted screening and identification of transformation products. nih.govData processing can be complex; quantification without standards is challenging.
Combustion Ion Chromatography (CIC) Measures total organic fluorine (TOF). norden.orgProvides a measure of the total PFAS burden. norden.orgDoes not provide information on individual compounds. norden.org
Paper Spray Mass Spectrometry (PS-MS) Rapid analysis with minimal sample preparation.High-throughput capabilities.Matrix effects can influence accuracy.

Comprehensive Mechanistic Studies of Environmental Transformation and Degradation

Understanding the pathways and rates of transformation and degradation of Perfluoro(5-methyl-3,6-dioxanonane) in the environment is critical for predicting its persistence and potential for forming other hazardous compounds. The ether linkage in its structure may represent a point of vulnerability for degradation compared to perfluoroalkyl chains. acs.orgnih.gov

Future research will likely focus on:

Identifying Transformation Products: Detailed studies are needed to identify the full range of transformation products that may be formed from Perfluoro(5-methyl-3,6-dioxanonane) under various environmental conditions (e.g., aerobic, anaerobic, photolytic). A likely transformation product is the corresponding perfluoroalkyl ether carboxylic acid (PFECA). acs.orgnih.gov

Elucidating Degradation Mechanisms: Investigating the specific microbial and abiotic processes that can cleave the C-O-C ether bond and the C-F bonds is a key research area. acs.orgnih.gov Studies on other PFECAs have shown that reductive degradation can be more effective than oxidation. acs.org

Determining Degradation Kinetics: Quantifying the rates of degradation under different environmental conditions will be essential for developing accurate environmental fate models.

Refined Environmental Transport and Fate Modeling

Predictive models are essential tools for understanding the movement and distribution of Perfluoro(5-methyl-3,6-dioxanonane) in the environment. Current models for PFAS are continuously being improved to better account for the unique physicochemical properties of these compounds. ny.govitrcweb.orgenviro.wiki

Key areas for future modeling research include:

Parameterization for Ether-PFAS: Accurately determining key physical and chemical properties of Perfluoro(5-methyl-3,6-dioxanonane), such as its partitioning coefficients (e.g., Koc, Kow) and vapor pressure, is crucial for model accuracy. ny.govitrcweb.org

Interfacial Behavior: The tendency of PFAS to accumulate at air-water and other interfaces is a critical transport mechanism that needs to be better incorporated into models. ny.govny.gov

Long-Range Transport: Modeling the potential for atmospheric and oceanic transport of Perfluoro(5-methyl-3,6-dioxanonane) and its volatile precursors is important for understanding its global distribution. diva-portal.org

Multimedia Models: Developing integrated multimedia models that can simulate the movement of this compound between air, water, soil, and biota will provide a more holistic understanding of its environmental behavior. diva-portal.orgnih.gov

Exploration of Sustainable Synthesis Pathways

The production of fluorochemicals has traditionally relied on processes that can generate hazardous byproducts. A forward-looking research direction is the development of more sustainable and "green" synthesis methods for perfluoroethers like Perfluoro(5-methyl-3,6-dioxanonane). researchgate.net

Future research in this area may involve:

Alternative Fluorinating Agents: Investigating the use of less hazardous and more selective fluorinating agents to reduce the environmental footprint of the synthesis process.

Catalytic Methods: Developing highly efficient and selective catalytic methods that can reduce energy consumption and waste generation.

Bio-based Feedstocks: Exploring the potential for using bio-based starting materials for the synthesis of fluorinated compounds, although this remains a significant long-term challenge.

Solvent-Free or Benign Solvent Systems: Designing synthetic routes that minimize or eliminate the use of hazardous organic solvents. researchgate.net

Advanced Computational Chemistry for Molecular Interactions and Reactivity

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like Perfluoro(5-methyl-3,6-dioxanonane) at the atomic level. nih.gov Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer insights that are difficult to obtain through experimental methods alone. nih.govchemrxiv.org

Future computational studies will likely focus on:

Predicting Physicochemical Properties: Accurately calculating properties such as bond dissociation energies, reaction barriers, and partitioning coefficients to inform environmental fate models. acs.orgfrontiersin.org

Elucidating Degradation Mechanisms: Simulating the interactions of Perfluoro(5-methyl-3,6-dioxanonane) with reactive species like hydroxyl radicals and hydrated electrons to predict degradation pathways and products. chemrxiv.orgacs.org

Understanding Bioaccumulation Potential: Modeling the interactions of this compound with biological macromolecules like proteins and lipids to assess its potential for bioaccumulation. pfascentral.org

Designing Novel Degradation Strategies: Using computational screening to identify potential catalysts or conditions that could promote the degradation of Perfluoro(5-methyl-3,6-dioxanonane).

Integration with Multi-Omics and High-Throughput Screening in Environmental Science

To efficiently assess the potential biological effects of the vast number of PFAS, including ether-containing compounds, high-throughput screening (HTS) and multi-omics approaches are becoming increasingly important. nih.govnih.gov

Future research directions include:

High-Throughput Toxicity Screening: Utilizing automated in vitro assays to rapidly screen Perfluoro(5-methyl-3,6-dioxanonane) and its transformation products for various toxicological endpoints. nih.gov

Toxicogenomics: Employing genomics, transcriptomics, proteomics, and metabolomics to understand the molecular mechanisms of toxicity and identify biomarkers of exposure and effect.

Structure-Activity Relationship Modeling: Using HTS data to develop quantitative structure-activity relationship (QSAR) models that can predict the toxicity of other, less-studied ether-PFAS.

Table 2: High-Throughput Screening Approaches for Assessing PFAS Effects

ApproachDescriptionApplication to Perfluoro(5-methyl-3,6-dioxanonane)
Cell-based assays Automated testing of chemical effects on cultured cells. nih.govRapidly assess cytotoxicity, genotoxicity, and endocrine disruption potential. nih.gov
Receptor-binding assays Measure the interaction of a chemical with specific cellular receptors.Determine potential to interfere with key biological pathways.
Zebrafish embryo assays Use of zebrafish embryos to screen for developmental toxicity.Provide insights into potential effects on vertebrate development.

Economic and Policy Implications of Advanced Monitoring and Remediation Technologies

The development of advanced technologies for monitoring and remediating Perfluoro(5-methyl-3,6-dioxanonane) and other PFAS will have significant economic and policy implications. olympianwatertesting.comnih.gov

Future considerations in this domain include:

Cost-Benefit Analysis of Remediation: Evaluating the economic feasibility of different remediation technologies for cleaning up contaminated sites. mdpi.com

Regulatory Frameworks: Developing and implementing regulations that are informed by the latest scientific understanding of the risks posed by ether-PFAS. olympianwatertesting.com The EPA's PFAS Strategic Roadmap is an example of a comprehensive approach to addressing these challenges. olympianwatertesting.com

Lifecycle Assessment: Conducting comprehensive lifecycle assessments of Perfluoro(5-methyl-3,6-dioxanonane) to understand its environmental and economic impacts from production to disposal.

Incentivizing Safer Alternatives: Implementing policies that encourage the development and adoption of safer, non-fluorinated alternatives. nih.gov The economic burden of PFAS contamination, including remediation costs and potential legal liabilities, is a strong driver for this transition. olympianwatertesting.comnih.gov

Q & A

Basic: What are the recommended analytical methods for characterizing Perfluoro(5-methyl-3,6-dioxanonane) in synthetic mixtures?

Methodological Answer:
Perfluoro(5-methyl-3,6-dioxanonane) can be characterized using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its low volatility and high fluorination. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical. Boiling point data (e.g., 428–429 K for structurally similar compounds) can guide GC method optimization . Isotopic labeling (e.g., ¹³C-labeled perfluoro analogs) improves detection sensitivity in environmental matrices, as demonstrated in studies using 50 µg/mL methanol solutions of labeled standards .

Basic: How can researchers ensure purity during the synthesis of Perfluoro(5-methyl-3,6-dioxanonane)?

Methodological Answer:
Synthetic purity is achieved via fractional distillation under inert atmospheres, followed by purification using fluorophilic solid-phase extraction (SPE) cartridges. Purity validation requires HPLC with UV/Vis detection (≥97% purity threshold) and elemental analysis to confirm fluorine content . Contaminants like residual fluorotelomers should be monitored using high-resolution mass spectrometry (HRMS) .

Basic: What toxicological endpoints are prioritized in preliminary safety assessments of this compound?

Methodological Answer:
Key endpoints include bioaccumulation potential (log P values), hepatotoxicity (ALT/AST enzyme markers), and endocrine disruption (thyroid hormone levels). In vitro assays using hepatic cell lines (e.g., HepG2) and in vivo rodent models are standard. Cross-referencing with structurally similar perfluoroalkyl substances (PFAS), such as PFDA or PFDoA, helps identify toxicity patterns .

Advanced: How do atmospheric oxidation pathways of Perfluoro(5-methyl-3,6-dioxanonane) differ from theoretical predictions?

Methodological Answer:
Theoretical studies (M06-2X/CCSD(T) levels) predict intermediates like perfluorinated methyl formate (CF₃OCFO) and glycolaldehyde derivatives, but experimental data often detect perfluoro glyoxal (CFOCFO) instead. This discrepancy may arise from catalytic wall reactions or photolysis of intermediates (e.g., CFOCF₂OH → CFOCFO). Researchers should combine computational modeling with controlled chamber experiments (e.g., OH radical exposure under varying humidity) to resolve contradictions .

Advanced: What strategies mitigate matrix interference in quantifying trace levels of this compound in environmental samples?

Methodological Answer:
Matrix interference is minimized using isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₅-PFPeA) and cleanup via activated carbon or molecularly imprinted polymers. LC-MS/MS with multiple reaction monitoring (MRM) transitions enhances specificity. For complex matrices (e.g., soil), pressurized liquid extraction (PLE) with methanol/acetone (70:30 v/v) achieves >90% recovery .

Advanced: How can surface properties of Perfluoro(5-methyl-3,6-dioxanonane) be optimized for material science applications?

Methodological Answer:
Surface energy modification is achieved by blending with perfluoro acrylate additives, which reduce contact angles (e.g., from 110° to <70°). Contact angle goniometry and X-ray photoelectron spectroscopy (XPS) validate fluorine distribution on polymer films. For UV-nanoimprint lithography, formulations with 2–5 wt% additive improve demolding efficiency without compromising resolution .

Advanced: What experimental designs address contradictory data on the environmental persistence of branched vs. linear isomers?

Methodological Answer:
Controlled microcosm studies comparing isomer degradation rates under aerobic/anaerobic conditions are critical. Use ¹⁹F-NMR to track defluorination and HRMS to identify transformation products (e.g., shorter-chain PFAS). For field studies, paired sampling of water/sediment and PFAS-specific passive samplers reduces variability .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(5-methyl-3,6-dioxanonane)
Reactant of Route 2
Perfluoro(5-methyl-3,6-dioxanonane)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.